
N-Bencil-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzamida
Descripción general
Descripción
The compound “N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a benzamide group (a benzene ring attached to a CONH2 group), and a tetramethyl-1,3,2-dioxaborolane group (a boron atom bonded to two oxygen atoms and a carbon ring with four methyl groups attached) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a dioxaborolane group are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, a key step in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound is a solid at room temperature . Its density, boiling point, and other properties could be determined experimentally .Aplicaciones Científicas De Investigación
Sistemas de Liberación de Medicamentos
Este compuesto puede ser utilizado en el desarrollo de sistemas de liberación de medicamentos sensibles a las especies reactivas del oxígeno (ROS) . Por ejemplo, puede ser modificado estructuralmente con ácido hialurónico (HA) para encapsular curcumina (CUR) y formar nanopartículas cargadas con curcumina (HA@CUR NPs). Este sistema puede liberar CUR rápidamente en un ambiente ROS, lo cual es beneficioso para el tratamiento de enfermedades donde ROS juega un papel significativo .
Tratamiento de la Periodontitis
El sistema de liberación de medicamentos sensible a ROS mencionado anteriormente se ha aplicado específicamente en el tratamiento de la periodontitis . El sistema no solo conserva la eficacia antimicrobiana de CUR, sino que también exhibe funciones antiinflamatorias y antioxidantes pronunciadas tanto in vivo como in vitro .
Síntesis de Derivados de Sulfinamida
El éster de pinacol del ácido fenilborónico, un compuesto relacionado, puede utilizarse para preparar derivados de sulfinamida reaccionando con trifluoruro de dietilaminosulfuro (DAST) y feniltrifluoroborato de potasio .
Acoplamiento de Suzuki–Miyaura
Este compuesto puede utilizarse como sustrato en el acoplamiento de Suzuki–Miyaura de diversos yoduros de arilo . Esta es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza ampliamente en la síntesis orgánica.
Estudios de Hidrólisis
Los ésteres de pinacol del ácido fenilborónico, incluido este compuesto, pueden estudiarse por su susceptibilidad a la hidrólisis a pH fisiológico . La cinética de esta reacción depende de los sustituyentes en el anillo aromático y del pH, lo cual puede influir en la velocidad de la reacción .
Investigación de Proteómica
Este compuesto también se utiliza en la investigación de proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones.
Safety and Hazards
Mecanismo De Acción
Mode of Action
The boronic acid moiety can interact with the hydroxyl groups of serine or threonine residues in the active site of enzymes, altering their function .
Biochemical Pathways
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound could potentially interfere with biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform, ether, and dichloromethane suggests that it may have good absorption and distribution characteristics. The compound is insoluble in water but may undergo hydrolysis in a humid environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For example, the compound’s stability may be affected by humidity, as it may undergo hydrolysis in a humid environment . Additionally, the compound’s efficacy may be influenced by the presence of organic solvents, which can enhance its solubility and facilitate its absorption and distribution in the body .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can participate in borylation reactions .
Molecular Mechanism
It is anticipated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are required to understand these aspects .
Dosage Effects in Animal Models
The effects of different dosages of N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in animal models have not been reported yet. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)17-12-8-11-16(13-17)18(23)22-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKRNCQRGXLNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674678 | |
| Record name | N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048647-68-2 | |
| Record name | N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Benzylamino-1-carbonyl)phenyl]boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



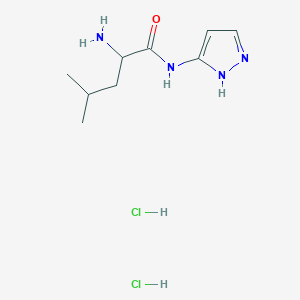
amine](/img/structure/B1532367.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)
![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)
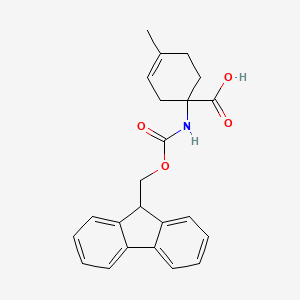
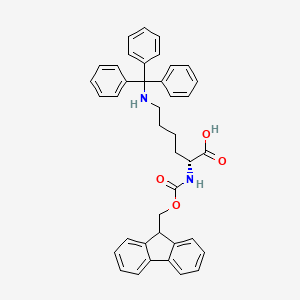


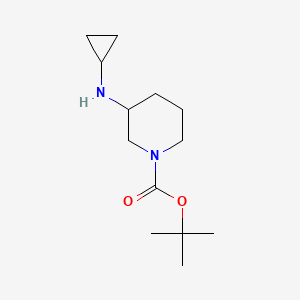
![3-[1-(Morpholin-4-yl)ethyl]aniline](/img/structure/B1532379.png)
![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)
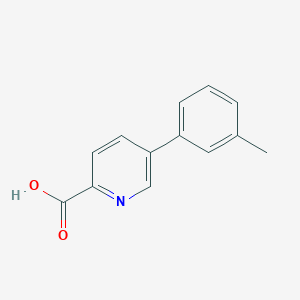
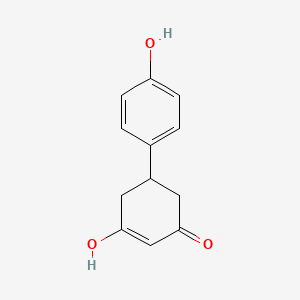
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B1532384.png)